molecular formula C8H13N3O3 B13313117 5-Amino-3-(ethoxymethyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

5-Amino-3-(ethoxymethyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B13313117
M. Wt: 199.21 g/mol
InChI Key: JMBRWVLMHPPZTN-UHFFFAOYSA-N
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Description

5-Amino-3-(ethoxymethyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound that belongs to the class of pyrimidines Pyrimidines are nitrogen-containing heterocycles that are widely found in nature and are essential components of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(ethoxymethyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with urea in the presence of a base, followed by the introduction of an ethoxymethyl group through alkylation. The reaction conditions often require heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, would be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(ethoxymethyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The ethoxymethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) are typical reagents.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various alkyl or aryl-substituted pyrimidines.

Scientific Research Applications

5-Amino-3-(ethoxymethyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Amino-3-(ethoxymethyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of nucleic acid synthesis or disruption of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-methylisoxazole: Another nitrogen-containing heterocycle with similar reactivity.

    5-Amino-3-methylpyrazole: Shares structural similarities and undergoes comparable chemical reactions.

    2-Amino-4-methylpyrimidine: Another pyrimidine derivative with analogous properties.

Uniqueness

5-Amino-3-(ethoxymethyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxymethyl group enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H13N3O3

Molecular Weight

199.21 g/mol

IUPAC Name

5-amino-3-(ethoxymethyl)-1-methylpyrimidine-2,4-dione

InChI

InChI=1S/C8H13N3O3/c1-3-14-5-11-7(12)6(9)4-10(2)8(11)13/h4H,3,5,9H2,1-2H3

InChI Key

JMBRWVLMHPPZTN-UHFFFAOYSA-N

Canonical SMILES

CCOCN1C(=O)C(=CN(C1=O)C)N

Origin of Product

United States

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